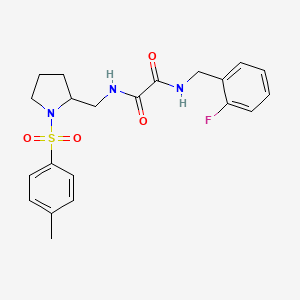

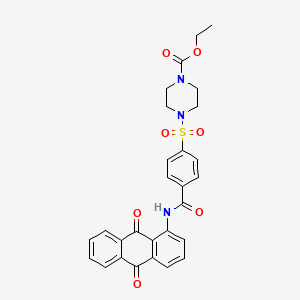

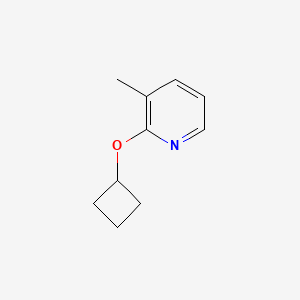

N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of oxalamide derivative that has been synthesized using a specific method, which will be discussed in detail in The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored, along with future directions for research.

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Study on Orexin Receptors

Orexin receptors (OX1R and OX2R) are implicated in feeding, arousal, stress, and drug abuse behaviors. Compounds targeting these receptors, such as GSK1059865, JNJ-10397049, and SB-649868, have been evaluated in models of binge eating in rats. These studies suggest that selective antagonism at OX1R might represent a pharmacological treatment for compulsive eating disorders (Piccoli et al., 2012).

Chemical Functionalization and Reactivity

N-Fluorobenzenesulfonimide Reactions with C60

The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 leading to various 1,2- and 1,4-bisfullerene adducts has been reported. NFSI acts as an oxidant in reactions with cyclic amines, yielding tetraaminoaziridino adducts, indicating its potential for chemical functionalization and synthesis of novel compounds (Li, Lou, & Gan, 2015).

Neuroprotective Drug Potential

Study on Na+/Ca2+ Exchange Inhibitor

YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, showed preferential inhibition of NCX3 and protective effects against hypoxia/reoxygenation-induced cell damage. This suggests its potential as a neuroprotective drug, especially in conditions involving NCX3 activity (Iwamoto & Kita, 2006).

Metabolism and Disposition Studies

Metabolism of HIV Integrase Inhibitors

The use of 19F-NMR spectroscopy in drug discovery programs for assessing the metabolism and disposition of HIV integrase inhibitors, like compound A (+) and MK-0518, highlights the utility of fluorine-containing compounds in pharmacokinetic studies. These findings could inform the development of related compounds by understanding their metabolic pathways and potential for clinical application (Monteagudo et al., 2007).

properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-24-21(27)20(26)23-13-16-5-2-3-7-19(16)22/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGYQVAZGIDUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

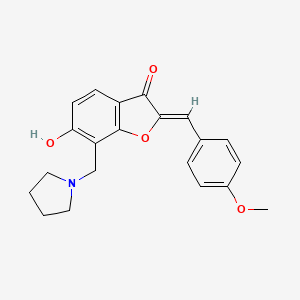

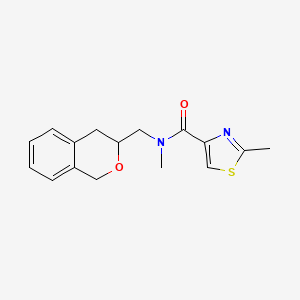

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)

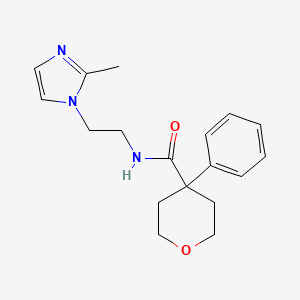

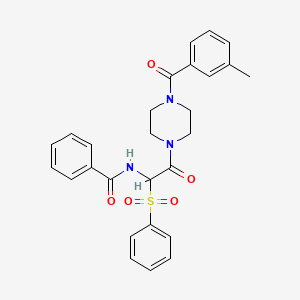

![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)

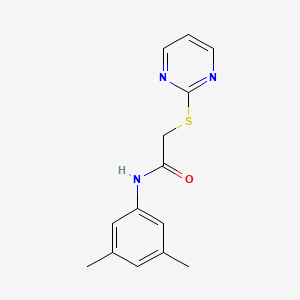

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)